molecular formula C6HBrCl2N2O4 B8242366 2-Bromo-1,3-dichloro-4,5-dinitrobenzene

2-Bromo-1,3-dichloro-4,5-dinitrobenzene

Cat. No.: B8242366
M. Wt: 315.89 g/mol
InChI Key: OGPRBUMPNQFGTF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-1,3-dichloro-4,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2N2O4/c7-4-2(8)1-3(10(12)13)6(5(4)9)11(14)15/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPRBUMPNQFGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-1,3-dichloro-4,5-dinitrobenzene
  • CAS No.: 99979-71-2
  • Molecular Formula : C₆HBrCl₂N₂O₄
  • Molecular Weight : 315.895 g/mol .

Synthesis and Key Properties: This compound is synthesized via nitration and halogenation of benzene derivatives. Its structure features bromine (Br), chlorine (Cl), and nitro (NO₂) groups at positions 1, 2, 3, 4, and 5, creating a highly electron-deficient aromatic system. This substitution pattern significantly impacts its physicochemical properties and reactivity.

Substituent Effects on Physicochemical Properties

Electron-withdrawing groups (EWGs) like Cl and NO₂ reduce electron density on the aromatic ring, influencing solubility, stability, and reactivity. Below is a comparative analysis with structurally related brominated benzene derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
2-Bromo-1,3-dichloro-4,5-dinitrobenzene Br (2), Cl (1,3), NO₂ (4,5) 315.895 Low polarity due to EWGs; expected low water solubility. High thermal stability .
2-Bromo-1,3-dimethylbenzene Br (2), CH₃ (1,3) 185.06 Higher solubility in non-polar solvents; water solubility cutoff at 0.10 mmol/L .
4-Bromo-1,2-diaminobenzene Br (4), NH₂ (1,2) 187.04 Polar amino groups enhance water solubility; used in pharmaceutical synthesis .
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Br (4), OCH₃ (2,5) 260.14 Methoxy groups increase lipophilicity; psychoactive properties due to amine moiety .

Key Observations :

  • Solubility: EWGs (Cl, NO₂) in the target compound likely reduce water solubility compared to amino- or methoxy-substituted analogs. For example, 2-bromo-1,3-dimethylbenzene exhibits a solubility cutoff at 0.10 mmol/L, linked to its inability to modulate GABAA receptors .
  • Stability : Nitro groups enhance thermal and oxidative stability but may increase sensitivity to explosive decomposition under extreme conditions.

Reactivity in Chemical Reactions

The positions and types of substituents dictate regioselectivity in further reactions:

Electrophilic Substitution
  • Target Compound : Multiple EWGs deactivate the ring, making electrophilic substitution challenging. Nitro groups direct incoming electrophiles to meta positions relative to themselves, but steric hindrance from Cl and Br may limit reactivity.
  • Comparison with 4-Bromo-1,2-diaminobenzene: Amino groups activate the ring, facilitating electrophilic substitution (e.g., nitration, sulfonation) at ortho/para positions .

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